

# In-Depth Technical Guide: Pioglitazone N-Oxide

## (CAS Number 145350-09-0)

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### Compound of Interest

Compound Name: *Pioglitazone N-Oxide*

Cat. No.: *B021357*

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## Introduction

**Pioglitazone N-Oxide** (CAS: 145350-09-0) is a prominent metabolite and a known oxidative degradation impurity of Pioglitazone, a widely recognized oral antihyperglycemic agent of the thiazolidinedione (TZD) class used in the management of type 2 diabetes mellitus.<sup>[1]</sup> While the pharmacological and metabolic profiles of Pioglitazone are extensively documented,

**Pioglitazone N-Oxide** is primarily of interest in the context of drug metabolism, stability studies, and impurity profiling. This technical guide provides a comprehensive overview of the available scientific data on **Pioglitazone N-Oxide**, including its physicochemical properties, analytical characterization, and the relevant biological context of its parent compound.

## Physicochemical and Analytical Data

Quantitative data for **Pioglitazone N-Oxide** is crucial for its identification, quantification, and characterization in various matrices. The following tables summarize the key physicochemical and analytical information available.

Table 1: Physicochemical Properties of **Pioglitazone N-Oxide**

Property	Value	Reference
CAS Number	145350-09-0	
Molecular Formula	C <sub>19</sub> H <sub>20</sub> N <sub>2</sub> O <sub>4</sub> S	
Molecular Weight	372.44 g/mol	<a href="#">[2]</a>
IUPAC Name	5-({4-[2-(5-ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione	
Appearance	White Solid	<a href="#">[3]</a>
Storage Conditions	2-8°C Refrigerator, Under Inert Atmosphere	<a href="#">[3]</a>

Table 2: Analytical Data for **Pioglitazone N-Oxide**

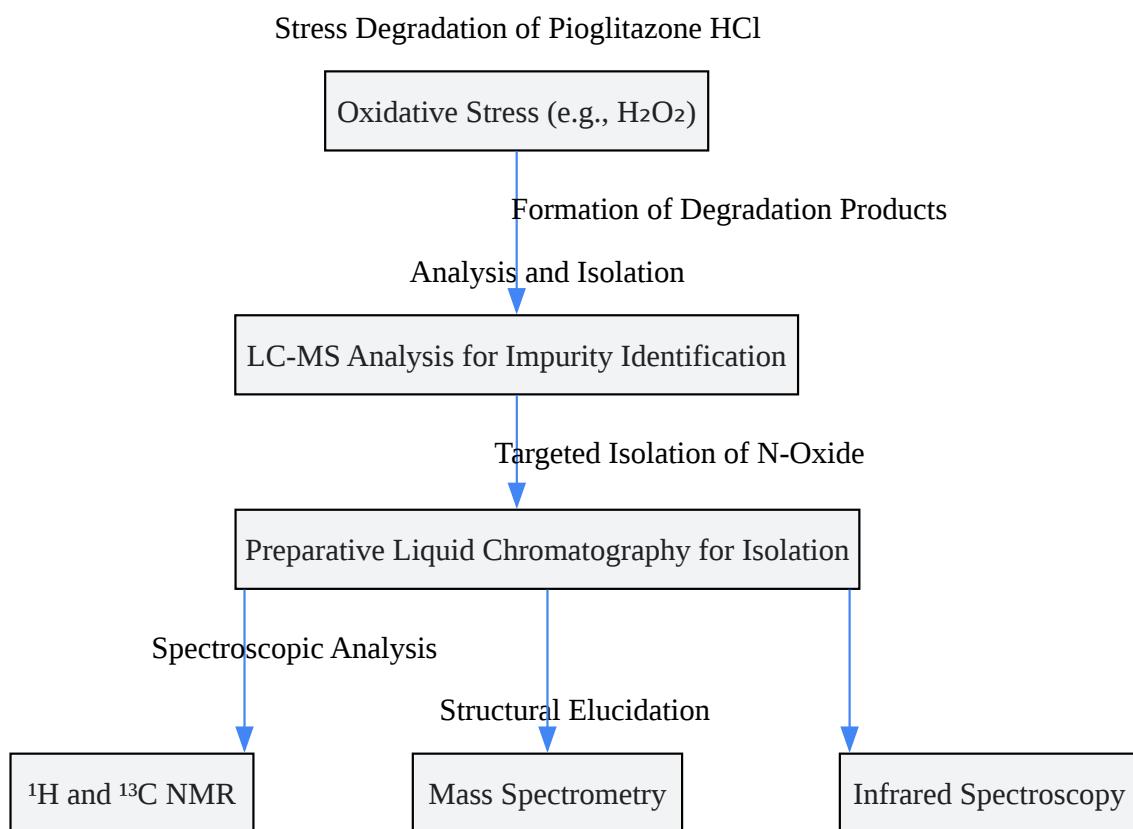
Parameter	Value/Method	Reference
Identification	1H NMR, 13C NMR, Mass Spectrometry (MS), Infrared Spectroscopy (IR)	<a href="#">[1]</a>
Isolation Technique	Preparative Liquid Chromatography	<a href="#">[1]</a>
Shipping Conditions	Ambient	<a href="#">[3]</a>

## Experimental Protocols

Detailed experimental protocols for the synthesis and biological testing of **Pioglitazone N-Oxide** are not extensively available in the public domain, as it is primarily studied as a metabolite or impurity. However, this section outlines the methodologies for the isolation and characterization of **Pioglitazone N-Oxide** as described in the literature, alongside relevant protocols for the parent compound, Pioglitazone.

# Isolation and Characterization of Pioglitazone N-Oxide from Degradation Studies

Experimental Workflow for Isolation and Characterization



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Caption: Workflow for isolating and characterizing **Pioglitazone N-Oxide**.

Methodology:

- Stress Degradation: Pioglitazone hydrochloride is subjected to stress conditions, particularly oxidative stress, to induce the formation of degradation products, including **Pioglitazone N-**

### Oxide.[1]

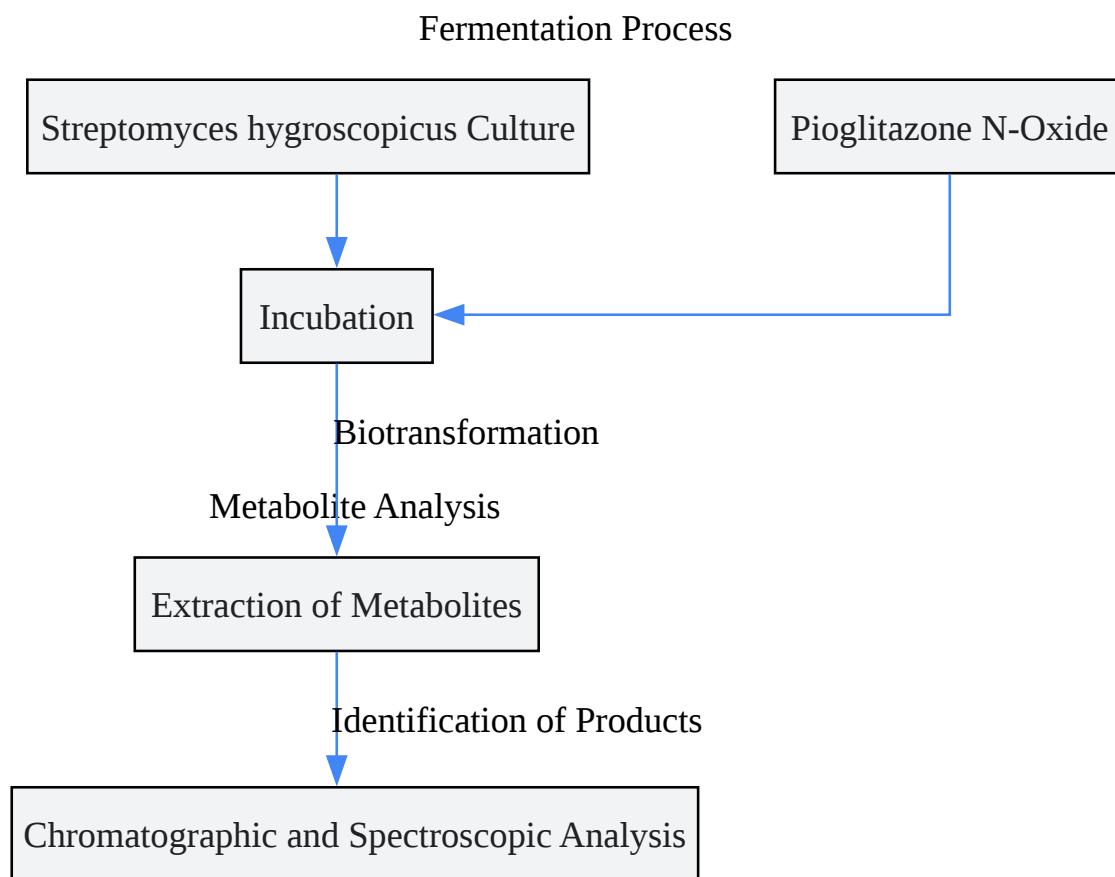
- Identification: The stressed sample is analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products. **Pioglitazone N-Oxide** is identified as a major oxidative degradation impurity.[1]
- Isolation: The identified **Pioglitazone N-Oxide** is isolated from the mixture using preparative liquid chromatography.[1]
- Characterization: The structure of the isolated impurity is elucidated using a combination of spectroscopic techniques, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry, and Infrared Spectroscopy.[1]

Note: Specific parameters for the chromatographic and spectroscopic analyses are not detailed in the available literature.

## Microbiological Transformation of Pioglitazone N-Oxide

A study has reported the N-deoxygenation and C-oxygenation of **Pioglitazone N-Oxide** in a single fermentation process using a microorganism, *Streptomyces hygroscopicus*.[4] This biotransformation leads to the formation of other Pioglitazone metabolites.[4]

### Experimental Workflow for Microbiological Transformation



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Caption: Microbiological transformation of **Pioglitazone N-Oxide**.

## Biological Context and Signaling Pathways of Pioglitazone

Currently, there is a lack of specific studies on the biological activity of **Pioglitazone N-Oxide**. Therefore, understanding the signaling pathways of the parent drug, Pioglitazone, is essential for providing a relevant biological context. Pioglitazone is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR $\gamma$ ), a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism.<sup>[5][6][7]</sup>

### PPAR $\gamma$ Signaling Pathway

Activation of PPAR $\gamma$  by Pioglitazone leads to the transcription of numerous genes involved in insulin signaling and adipogenesis.

### PPAR $\gamma$ Signaling Pathway



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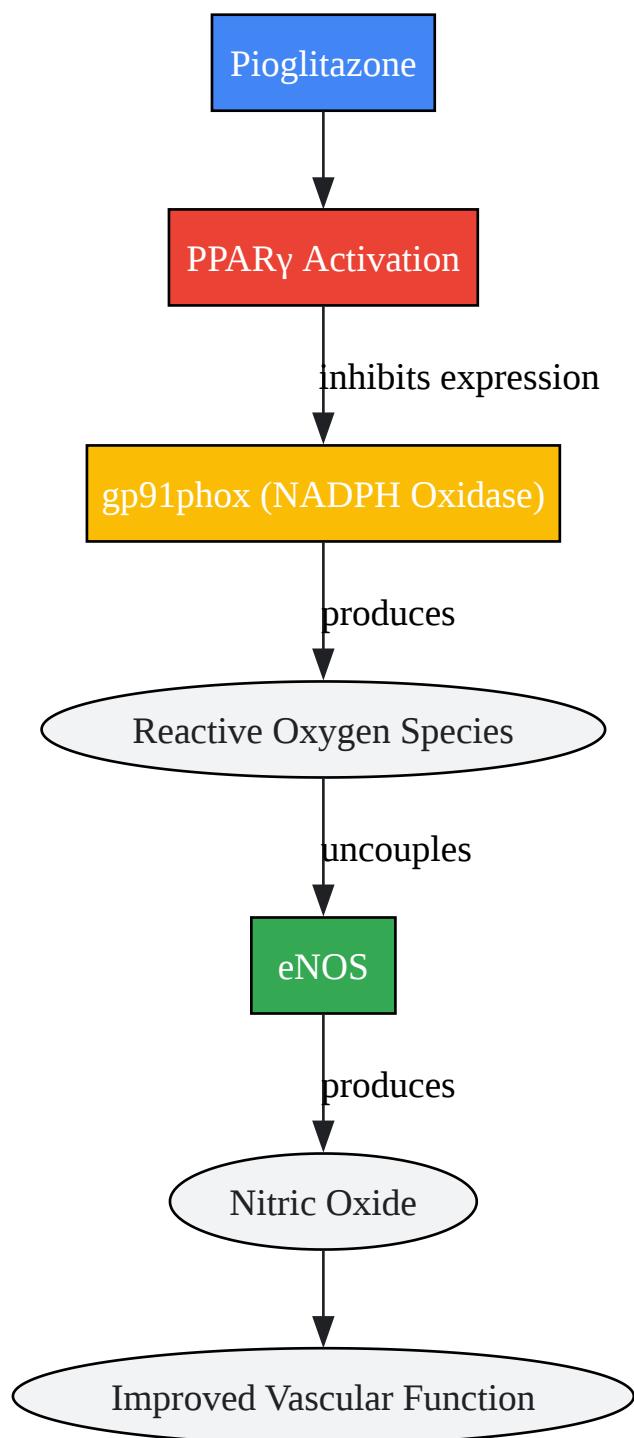
Caption: Pioglitazone's activation of the PPAR $\gamma$  signaling pathway.

Upon entering the cell, Pioglitazone binds to and activates PPAR $\gamma$ . This activated receptor forms a heterodimer with the retinoid X receptor (RXR). The PPAR $\gamma$ -RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity.

## Effects on Nitric Oxide Bioavailability

Pioglitazone has also been shown to influence nitric oxide (NO) bioavailability. Studies suggest that Pioglitazone can increase NO production and reduce nitrosative stress, which may contribute to its beneficial cardiovascular effects.<sup>[8][9]</sup>

### Proposed Mechanism of Pioglitazone on NO Bioavailability



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Caption: Pioglitazone's potential effects on nitric oxide bioavailability.

Pioglitazone, through PPAR $\gamma$  activation, may inhibit the expression of subunits of NADPH oxidase, such as gp91phox, a key source of reactive oxygen species (ROS).<sup>[8]</sup> By reducing

ROS levels, Pioglitazone can prevent the uncoupling of endothelial nitric oxide synthase (eNOS), thereby increasing the bioavailability of NO and promoting improved vascular function.

[8]

## Conclusion

**Pioglitazone N-Oxide** (CAS 145350-09-0) is a well-characterized metabolite and degradation product of Pioglitazone. While comprehensive data on its synthesis and specific biological activities are limited in the current scientific literature, its identification and characterization are of significant importance for pharmaceutical quality control and drug metabolism studies. The provided information on its physicochemical properties, analytical methodologies for its isolation and characterization, and the biological context of its parent compound, Pioglitazone, serves as a valuable resource for researchers in the field of drug development and analysis. Further investigation into the potential pharmacological or toxicological profile of **Pioglitazone N-Oxide** is warranted to fully understand its biological significance.

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